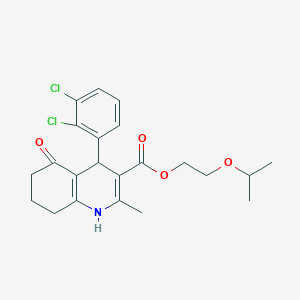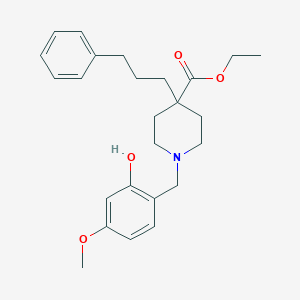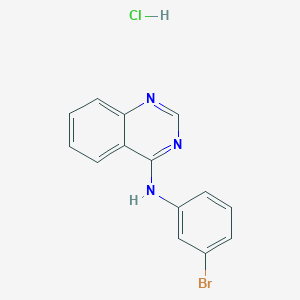![molecular formula C24H34N4O2 B5051815 N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5051815.png)
N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide, also known as IBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. IBP is a selective antagonist of the sigma-1 receptor, which is a protein that plays an important role in various physiological processes.
Mécanisme D'action
The sigma-1 receptor is a protein that is located in various tissues such as the brain, heart, and lungs. It is involved in various physiological processes such as pain perception, mood regulation, and neuroprotection. N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide acts as a selective antagonist of the sigma-1 receptor, which means that it blocks the activity of this protein. By blocking the sigma-1 receptor, N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide can modulate various physiological processes and potentially have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has been shown to have various biochemical and physiological effects. In animal studies, N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has been shown to improve memory and learning in mice with Alzheimer's disease. N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has also been shown to have anti-cancer effects in various cancer cell lines. Additionally, N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has been shown to have immunomodulatory effects, which means that it can modulate the immune system and potentially have therapeutic effects in various autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has several advantages for lab experiments. It is a selective antagonist of the sigma-1 receptor, which means that it can be used to study the physiological processes that are regulated by this protein. Additionally, N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has been shown to have potential therapeutic effects in various diseases, which makes it an attractive target for drug discovery. However, N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide also has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic effects. Additionally, N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide. One potential direction is to study the effects of N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide on other physiological processes that are regulated by the sigma-1 receptor. Additionally, more research is needed to fully understand the mechanism of action of N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide and its potential therapeutic effects in various diseases. Another potential direction is to develop new analogs of N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide that have improved solubility and bioavailability. Overall, N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has significant potential for medical research, and more research is needed to fully understand its applications in various fields.
Méthodes De Synthèse
The synthesis of N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide involves a series of chemical reactions that require expertise in organic chemistry. The most common method of synthesizing N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide involves the reaction of 4-isobutylbenzoyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then reacted with 1H-pyrazole-5-carboxylic acid to form the final product, N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide. The purity of N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide can be increased by recrystallization from a suitable solvent such as ethanol.
Applications De Recherche Scientifique
N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has been extensively studied in medical research due to its potential applications in various fields such as neuroscience, cancer research, and immunology. N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide is a selective antagonist of the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, mood regulation, and neuroprotection. N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide has been shown to have potential therapeutic effects in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
3-methyl-N-[2-[1-[4-(2-methylpropyl)benzoyl]piperidin-4-yl]pyrazol-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2/c1-17(2)15-19-5-7-20(8-6-19)24(30)27-13-10-21(11-14-27)28-22(9-12-25-28)26-23(29)16-18(3)4/h5-9,12,17-18,21H,10-11,13-16H2,1-4H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSERVLIENLXVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=CC=N3)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(2-butynoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5051734.png)

![3-[(3-nitrophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5051746.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051753.png)
![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5051754.png)



![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5051800.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5051806.png)
![6,7-dimethoxy-2-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5051808.png)
![6-methyl-N-phenyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5051818.png)

